molecular formula C18H16FN3O2 B7684844 N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7684844
M. Wt: 325.3 g/mol
InChI Key: MOVJAAHZOUJMHP-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and oxadiazole moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-4-2-3-5-15(12)18-21-17(24-22-18)11-10-16(23)20-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVJAAHZOUJMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Amidation Reaction: The final step involves the formation of the amide bond between the oxadiazole derivative and the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving fluorine and oxadiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives are known to interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-bromophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

The uniqueness of “N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide” lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

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